molecular formula C12H22N2O3 B2744696 Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane CAS No. 1638683-57-4

Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane

Cat. No.: B2744696
CAS No.: 1638683-57-4
M. Wt: 242.319
InChI Key: PJGMDHUHBZCJMI-ILWJIGKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exo-7-(Boc-amino)-3-oxa-9-azabicyclo[3.3.1]nonane is a bicyclic compound with a [3.3.1]nonane scaffold. Its structure includes:

  • Exo-configuration: The Boc (tert-butoxycarbonyl) group is positioned on the exo face at the 7th carbon.
  • Heteroatoms: An oxygen atom at position 3 (3-oxa) and a nitrogen atom at position 9 (9-aza).
  • Molecular formula: C₁₂H₂₂N₂O₃, molecular weight 242.32 g/mol, CAS 1638683-57-4 .
  • Applications: Primarily used as a synthetic intermediate in medicinal chemistry due to its Boc-protected amine, which enhances stability and enables selective derivatization .

Properties

IUPAC Name

tert-butyl N-[(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8?,9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGMDHUHBZCJMI-PBINXNQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2COCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@@H]2COC[C@H](C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane typically involves the reaction of a suitable bicyclic precursor with tert-butyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: Endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Scientific Research Applications

Exo-7-(Boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane has garnered interest in several research domains:

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent , particularly as an orexin receptor antagonist. Orexin receptors are involved in regulating sleep, appetite, and energy homeostasis, making this compound relevant for treating disorders such as:

  • Sleep Disorders : Compounds that target orexin receptors may help manage conditions like insomnia by inhibiting wake-promoting signals .
  • Anxiety and Mood Disorders : By modulating orexin signaling, these compounds may also have therapeutic effects on anxiety and depression .

Neuropharmacology

Research indicates that derivatives of bicyclic compounds like this compound can influence neurotransmitter systems, potentially leading to new treatments for:

  • Addiction Disorders : By affecting neuropeptide systems, these compounds may help in the management of addiction-related behaviors .

Asymmetric Synthesis

The compound serves as a valuable intermediate in asymmetric synthesis processes, allowing chemists to create complex molecules with high stereochemical purity . This application is crucial for developing new drugs with specific biological activities.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
Sakurai et al., 1998Orexin Receptor MechanismIdentified orexins' role in feeding behavior; compounds targeting these receptors may regulate appetite .
Winrow et al., 2009NeuropharmacologyDemonstrated the potential of orexin antagonists in reducing addiction-related behaviors in animal models .
Recent Synthesis ResearchOrganocatalysisDeveloped a method for synthesizing functionalized derivatives with high yields and selectivity .

Mechanism of Action

The mechanism of action of Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Comparison with Similar Bicyclo[3.3.1]nonane Derivatives

Structural and Functional Variations

Bicyclo[3.3.1]nonane derivatives are classified by heteroatom placement (O, N, S, Se) and substitution patterns, which dictate their biological and chemical properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Heteroatoms/Substituents Molecular Formula Biological Activity/Use Synthesis Method Reference
Exo-7-(Boc-amino)-3-oxa-9-azabicyclo[3.3.1]nonane 3-oxa, 9-aza, exo-Boc-amino C₁₂H₂₂N₂O₃ Intermediate for drug synthesis Boc-protection of amine
1-Azabicyclo[3.3.1]nonane 1-aza C₈H₁₅N Psychotic/neurodegenerative disorders Intramolecular N-cyclization
2-Azabicyclo[3.3.1]nonane 2-aza C₈H₁₅N Narcotic analgesics, marine alkaloids Michael/aldol cascade
3-Azabicyclo[3.3.1]nonane 3-aza C₈H₁₅N Core of Haliclonin A (marine natural product) Acid-catalyzed cyclization
3,7-Diazabicyclo[3.3.1]nonane 3,7-diaza C₇H₁₄N₂ Cardiac arrhythmias, DAT blockers Condensation of diketones
3-Selena-7-azabicyclo[3.3.1]nonane 3-selena, 7-aza C₈H₁₄NSe Antiarrhythmic agents Selenation of precursors
2,9-Dioxabicyclo[3.3.1]nonane 2,9-dioxa C₇H₁₂O₂ Anticancer (azaspiracid core) Intramolecular lactonization

Stability and Pharmacokinetics

  • Boc Protection : Enhances stability by preventing amine oxidation, critical for storage and handling .
  • Selenium Incorporation : Improves electrophilic reactivity but may pose toxicity concerns .
  • Dioxa vs. Oxa-Aza Scaffolds : Oxygen-rich dioxabicyclo derivatives show higher polarity, influencing solubility and bioavailability .

Biological Activity

Exo-7-(boc-amino)-3-oxa-9-aza-bicyclo[3.3.1]nonane, a bicyclic compound with the molecular formula C12H22N2O3C_{12}H_{22}N_{2}O_{3}, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC12H22N2O3C_{12}H_{22}N_{2}O_{3}
Molecular Weight242.315 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point368.6 ± 42.0 °C
Flash Point176.7 ± 27.9 °C
LogP0.63

The synthesis of this compound typically involves the reaction of a bicyclic precursor with tert-butyl isocyanate under specific conditions such as using organic solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

The mechanism of action is believed to involve interactions with various biological targets, including enzymes and receptors, which modulate their activities. The bicyclic structure allows for unique reactivity and interactions, making it a candidate for drug design and discovery .

Anticancer Properties

Recent studies have highlighted the anticancer potential of bicyclic compounds similar to this compound. Bicyclo[3.3.1]nonane derivatives have shown promise as potent anticancer agents due to their ability to interfere with cancer cell proliferation and survival pathways .

Case Study:
A study showed that derivatives of bicyclo[3.3.1]nonanes exhibit significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 μM, indicating strong potential for further development in anticancer therapies .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Case Study:
Research indicated that compounds within this class exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) of 64 μg/mL and 32 μg/mL, respectively . This suggests potential applications in developing new antibiotics.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the bicyclic structure can significantly affect biological activity. For instance, the presence of different substituents at specific positions on the bicyclic framework can enhance or diminish potency against targeted biological pathways.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for constructing the bicyclo[3.3.1]nonane core in Exo-7-(Boc-amino)-3-oxa-9-azabicyclo[3.3.1]nonane?

  • Methodological Answer : The bicyclo[3.3.1]nonane scaffold can be synthesized via acid-catalyzed intramolecular cyclization. For example, trifluoroacetic acid facilitates N-cyclization of amine diols to form 3,7-dioxa-9-azabicyclo[3.3.1]nonane derivatives . Alternatively, Michael/aldol cascade reactions enable the assembly of the azabicyclo[3.3.1]nonane moiety, offering stereochemical control through substrate design .

Q. How is the Boc-protecting group introduced at the 7-position, and what are the critical purification steps?

  • Methodological Answer : The Boc group (tert-butoxycarbonyl) is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF). Post-reaction, purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) to remove excess reagents. Careful monitoring by TLC or LC-MS is essential to confirm Boc incorporation and avoid deprotection .

Q. What spectroscopic techniques are used to confirm the exo-configuration at the 7-position?

  • Methodological Answer :

  • NMR : Key diagnostic signals include the downfield shift of the Boc-protected amine proton (δ ~1.4 ppm for Boc CH₃ groups) and coupling constants (e.g., J values for axial vs. equatorial protons).
  • X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry, as seen in structurally similar 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane derivatives .

Advanced Research Questions

Q. How does the exo-configuration influence pharmacological activity in azabicyclo[3.3.1]nonane derivatives?

  • Methodological Answer : The exo-configuration optimizes steric interactions for receptor binding. For example, 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives with exo stereochemistry exhibit higher affinity for dopamine transporters (DAT) due to reduced steric hindrance in the ligand-binding pocket . Computational docking studies (e.g., AutoDock Vina) can model these interactions .

Q. What are the challenges in achieving regioselective functionalization of the bicyclo[3.3.1]nonane scaffold?

  • Methodological Answer : Regioselectivity is influenced by ring strain and electronic factors. For example:

  • Electrophilic substitution : The 7-position is more reactive due to nitrogen lone-pair donation.
  • Transition-metal catalysis : Pd-mediated cross-coupling at the 3-oxa position requires careful ligand selection (e.g., SPhos) to avoid side reactions .
  • Data Contradiction : Some studies report unexpected C-9 alkylation under strongly basic conditions, necessitating kinetic vs. thermodynamic control analysis .

Q. How can computational methods predict the conformational stability of Exo-7-(Boc-amino)-3-oxa-9-azabicyclo[3.3.1]nonane derivatives?

  • Methodological Answer :

  • DFT calculations (e.g., B3LYP/6-31G*) reveal energy minima for chair-boat vs. chair-chair conformers.
  • Molecular dynamics (MD) simulations (e.g., AMBER) assess solvent effects on conformation. For example, water solvation stabilizes boat conformers in 3-selena-7-azabicyclo[3.3.1]nonane derivatives .

Critical Analysis of Contradictions

  • Stereochemical Outcomes : reports high yields (60–75%) for Michael/aldol cascades, while notes lower yields (35–50%) for acid-catalyzed cyclization. This discrepancy may arise from solvent polarity or temperature effects on transition states.
  • Antiarrhythmic Efficacy : 3-Selena-7-azabicyclo derivatives ( ) outperform lidocaine in abolishing ventricular tachycardia, but their hypertensive side effects (10–20% blood pressure increase) require further SAR studies to decouple activity from adverse effects.

Recommendations for Researchers

  • Prioritize X-ray crystallography for unambiguous stereochemical assignment.
  • Explore tricyclic derivatives (e.g., bispidine-based compounds) for enhanced AMPA receptor modulation .
  • Use 9-BBN (9-borabicyclo[3.3.1]nonane) as a mild reductant for selective carbonyl reductions without interfering with tertiary amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.